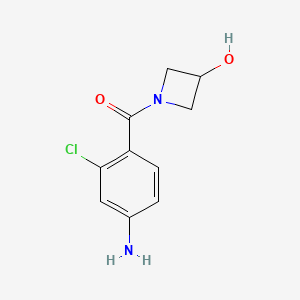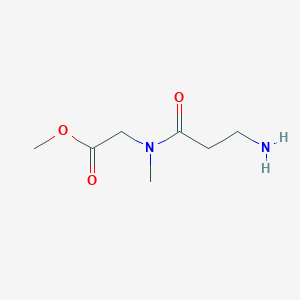
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol is a compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a member of the azetidine class of compounds, which are known for their unique four-membered ring structure containing nitrogen
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of suitable intermediates can lead to the formation of the azetidine ring . Industrial production methods may involve the use of metal-catalyzed reactions or organocatalysis to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include perbenzoates, peracetates, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its role as a proline antagonist in plant tissue cultures.
Aziridine: Another nitrogen-containing three-membered ring compound used in polymer synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
(4-amino-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5,12H2 |
InChI-Schlüssel |
PEBPUYCRMRNEQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)



![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)

![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
